8-Quinolinamine, 4-methyl-
Overview
Description
The compound "8-Quinolinamine, 4-methyl-" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine and materials science. The specific compound is a methylated form of quinolinamine, indicating the presence of a methyl group attached to the quinoline ring structure.
Synthesis Analysis
The synthesis of quinoline derivatives, including those with substitutions at various positions on the quinoline ring, is of significant interest due to their pharmacological properties. For instance, a series of 2-substituted analogues of a quinoline compound with antimalarial activity was prepared, demonstrating the importance of structural modifications in enhancing biological activity . The synthesis of these compounds often involves the reaction of halogenated quinolines with various reagents to introduce different functional groups.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with various substituents affecting the overall geometry and electronic distribution. For example, the X-ray crystal structure of a technetium(V) complex with a 2-methyl-8-quinolinolate ligand revealed a distorted-octahedral coordination geometry, highlighting the impact of the quinoline structure on the coordination environment of metal ions . The structural aspects of metal complexes containing 8-quinolinolate ligands are crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
Quinoline derivatives undergo a range of chemical reactions, which can be influenced by the nature of the substituents on the quinoline ring. For example, the reactivity of a bifunctional ambiphilic molecule based on 8-quinoline was studied, showing rapid hydrolysis compared to other triorganoboranes and the formation of coordination complexes with various metals . The ambiphilic nature of such molecules can lead to interesting reactivity patterns, including water activation and protodeboronation.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are closely related to their molecular structure. Methylation of the 8-quinolinol ligand has been shown to affect photoluminescence, electroluminescence, and thermal properties of metal tris(8-quinolinolato) chelates . The position of methylation can significantly influence these properties, with some methylated derivatives exhibiting lower melting points and higher glass transition temperatures, indicating weaker intermolecular interactions and potential implications for material properties and device performance .
Scientific Research Applications
1. Antimalarial Activity
- Methods of Application: The compounds were synthesized bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework. Their antimalarial activity was tested in vitro against drug-sensitive Plasmodium falciparum D6 strain and drug-resistant P. falciparum W2 strain .
- Results: The most promising analogues have cured all animals at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice .
2. Antifungal and Antibacterial Activity
- Methods of Application: The compounds were synthesized bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework. Their antifungal and antibacterial activities were tested in vitro .
- Results: The compounds exhibited promising antifungal activities against Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus. They also showed antibacterial activities against Staphylococcus aureus, methicillin-resistant S. aureus, and Mycobacterium intracellulare .
3. Anticancer Activity
- Methods of Application: The compounds were synthesized and their anticancer activities were tested against a non-small cell lung cancer cell line, A549 .
- Results: One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine (2b), was found to be active with an inhibition concentration value of (IC50) 29.4 μM .
4. Broad-Spectrum Anti-Infectives
- Methods of Application: The compounds were synthesized bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework. Their anti-infective activity was tested in vitro .
- Results: The compounds exhibited potent in vitro antimalarial activity and promising antifungal and antibacterial activities .
5. Antiparasitic Activity
- Methods of Application: The compounds were synthesized and their antiparasitic activities were tested in vitro .
- Results: Several of the synthesized 8-quinolinamines exhibited promising antiparasitic activities .
6. Antimicrobials
- Methods of Application: The compounds were synthesized and their antimicrobial activities were tested in vitro .
- Results: The compounds exhibited promising antimicrobial activities .
7. Broad-Spectrum Anti-Infectives
- Methods of Application: The compounds were synthesized bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework. Their anti-infective activity was tested in vitro .
- Results: The compounds exhibited potent in vitro antimalarial activity and promising antifungal and antibacterial activities .
8. Antiparasitic Activity
- Methods of Application: The compounds were synthesized and their antiparasitic activities were tested in vitro .
- Results: Several of the synthesized 8-quinolinamines exhibited promising antiparasitic activities .
9. Antimicrobials
Safety And Hazards
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 8-Quinolinamine, 4-methyl- could be in the development of new drugs and in various applications in the field of synthetic organic chemistry.
properties
IUPAC Name |
4-methylquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIMCEIADALFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069632 | |
Record name | 8-Quinolinamine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolinamine, 4-methyl- | |
CAS RN |
62748-01-0 | |
Record name | 4-Methyl-8-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62748-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Quinolinamine, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062748010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Amino-4-methylquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinamine, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Quinolinamine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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